molecular formula C15H21BN2O2 B1375527 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1300582-61-9

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No. B1375527
CAS RN: 1300582-61-9
M. Wt: 272.15 g/mol
InChI Key: QYRGXHBYRDOLAG-UHFFFAOYSA-N
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Description

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, also known as DM-6-TM-DBI, is a heterocyclic compound belonging to the class of indazoles. It is a structural analog of the indazole-3-carboxylic acid and has been studied for its potential biological activities. DM-6-TM-DBI is a highly versatile molecule with a wide range of applications in scientific research, including studies on its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure Analysis : This compound has been studied for its synthesis and structural characterization. Researchers have confirmed its structure through various spectroscopic methods and X-ray diffraction, further analyzing it using density functional theory (DFT) (Ye et al., 2021).

  • Molecular Structure Optimization : The optimization of the molecular structure of similar compounds has been carried out using DFT, providing insights into their physicochemical properties and potential applications (Liao et al., 2022).

Chemical Reactions and Derivatives

  • Involvement in Chemical Reactions : Studies have explored the role of indazole in various chemical reactions, such as its interaction with dimethyl acetylenedicarboxylate, leading to the formation of unique compounds (Acheson & Foxton, 1968).

  • Development of Derivatives : Research has been conducted on synthesizing and evaluating derivatives of indazole, particularly focusing on their potential as anticancer agents. This includes designing compounds based on the structural features of known inhibitors (Ngo Xuan Hoang et al., 2020).

Physicochemical Properties

  • Physicochemical Feature Analysis : Studies have examined the molecular electrostatic potential and frontier molecular orbitals of such compounds to understand their physicochemical characteristics better (Wu et al., 2021).

  • Supramolecular Structure Assessment : The effect of structural modifications, like the replacement of atoms, on the supramolecular structure of NH-indazoles has been studied, offering insights into how these changes influence the overall properties of the compounds (Teichert et al., 2007).

Potential Applications in Various Fields

  • Boronate-Based Fluorescence Probes : Compounds containing the 1,3,2-dioxaborolane structure have been utilized in creating boronate ester fluorescence probes, demonstrating potential applications in detecting hydrogen peroxide and other substances (Lampard et al., 2018).

  • Photocatalytic Applications : Research has focused on photocatalytic reactions involving 2-aryl-2H-indazoles, indicating potential uses in organic synthesis and drug molecule modification (Ma et al., 2021).

properties

IUPAC Name

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRGXHBYRDOLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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